Product packaging for (2Z)-3-Cyano-2-phenylprop-2-enamide(Cat. No.:CAS No. 302966-88-7)

(2Z)-3-Cyano-2-phenylprop-2-enamide

Cat. No.: B2544073
CAS No.: 302966-88-7
M. Wt: 172.187
InChI Key: ACSIXTNLSYCMDY-TWGQIWQCSA-N
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Description

(2Z)-3-Cyano-2-phenylprop-2-enamide is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a prop-2-enamide backbone with a cyano group and a phenyl ring, a structure known to be a key pharmacophore in the design of novel therapeutic agents . This scaffold is recognized for its potential in anticancer research, particularly in the development of telomerase inhibitors. Telomerase is a ribonucleoprotein complex responsible for maintaining telomere length in frequently dividing cells and is reactivated in an estimated 85-95% of cancer cells, making it a universal anticancer target . Compounds with similar α,β-unsaturated amide linkers and lipophilic heads have been designed as potent, selective non-nucleoside telomerase inhibitors, acting through direct non-competitive inhibition of the hTERT allosteric site . The this compound structure is also a valuable building block in organic chemistry. Research indicates that the core 2-cyano-3-phenylprop-2-enamide structure can undergo novel cyclodimerization reactions, leading to the formation of diverse and complex molecular architectures . This makes it a versatile reagent for synthesizing specialized chemical entities. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B2544073 (2Z)-3-Cyano-2-phenylprop-2-enamide CAS No. 302966-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-cyano-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXTNLSYCMDY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2z 3 Cyano 2 Phenylprop 2 Enamide and Its Derivatives

Established Synthetic Routes to (2Z)-3-Cyano-2-phenylprop-2-enamide Analogues

Traditional methods for synthesizing α,β-unsaturated amides and their precursors have been well-established for decades, offering reliable and versatile pathways to these compounds.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated compounds, including analogues of this compound. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as 2-cyanoacetamide, in the presence of a basic catalyst. purechemistry.org The reaction proceeds through a three-step mechanism: deprotonation of the active methylene compound to form a carbanion, nucleophilic addition of the carbanion to the carbonyl group of the aldehyde or ketone, and subsequent dehydration to yield the α,β-unsaturated product. purechemistry.org

The choice of catalyst is crucial and can influence reaction rates and yields. Common catalysts include primary and secondary amines and their salts, such as triethylamine or piperidine (B6355638). mdpi.com The reaction conditions are generally mild, often occurring at ambient temperatures. organic-chemistry.org A significant advantage of the Knoevenagel condensation is its potential for stereoselectivity, allowing for the preferential formation of either the (E) or (Z) isomer, which is critical for determining the compound's chemical and biological properties. organic-chemistry.org For instance, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved by condensing the corresponding aldehyde with 2-cyanoacetamide in boiling ethanol (B145695) with piperidine as a catalyst, resulting in a 90% yield. mdpi.com

Aldehyde/KetoneActive Methylene CompoundCatalystProductYield (%)
Benzaldehyde2-CyanoacetamidePiperidineThis compoundHigh
Aromatic AldehydesEthyl CyanoacetateAmmonium Acetate (B1210297)Ethyl 2-cyano-3-phenylacrylate derivativesGood
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde2-CyanoacetamidePiperidine2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide90%

This table presents examples of Knoevenagel condensation reactions used to synthesize α,β-unsaturated amides and related structures.

The Gewald reaction is a versatile multi-component reaction used to synthesize polysubstituted 2-aminothiophenes, which can serve as important precursors for more complex derivatives. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or a related active methylene nitrile, and elemental sulfur in the presence of a base. organic-chemistry.org The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable intermediate. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

This reaction is highly valuable for creating a library of compounds by varying the starting materials. For example, cyanoacetone has been successfully used in a modified Gewald reaction with α-mercaptoaldehyde dimers to produce novel 3-acetyl-2-aminothiophenes. nih.gov The reaction conditions are generally simple and can often be performed without the need for atmospheric protection. nih.gov Microwave irradiation has also been shown to improve reaction times and yields in some cases. wikipedia.org

Carbonyl CompoundActive Methylene NitrileSulfur SourceBaseProduct
Ketone/Aldehydeα-CyanoesterElemental SulfurAmine (e.g., triethylamine)Polysubstituted 2-aminothiophene
CyclohexanoneEthyl CyanoacetateElemental SulfurAnisidines2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophenes
Cyanoacetone1,4-Dithianyl-2,5-diols (α-mercaptoaldehyde dimer)(Implicit)Triethylamine3-Acetyl-2-aminothiophenes

This table illustrates the versatility of the Gewald reaction in synthesizing various thiophene (B33073) precursors.

N-Cyanoacetylation is a direct method for forming N-cyanoacetamides, which are key intermediates and structural motifs in many biologically active compounds. researchgate.net This process involves the acylation of an amine with a cyanoacetylating agent. Several methods exist for this transformation, with the most efficient ones involving acylating agents like cyanoacetyl chloride or the use of cyanoacetic acid in combination with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

These strategies are fundamental for introducing the cyanoacetamide functionality onto a molecule. For instance, O-tosyl hydroxamates can be used as nitrogen electrophiles in a transition-metal-free reaction with trimethylsilyl cyanide (TMSCN) to achieve direct nucleophilic cyanation, forming N-cyano amides with excellent functional group tolerance. nih.gov This umpolung (reverse polarity) strategy provides a modern, efficient route to these valuable compounds. nih.gov

Amine SourceCyanoacetylating Agent / MethodKey Features
Primary/Secondary AminesCyanoacetyl chlorideDirect, efficient acylation
Primary/Secondary AminesCyanoacetic acid + DCCAmide coupling strategy
O-Tosyl hydroxamatesTrimethylsilyl cyanide (TMSCN)Umpolung, nucleophilic cyanation, transition-metal-free

This table summarizes various strategies for the N-cyanoacetylation of amines to form N-cyanoacetamides.

Advanced Synthetic Transformations Leading to this compound Derivatives

Modern synthetic chemistry offers advanced catalytic methods for the construction of enamides, providing greater efficiency, selectivity, and functional group tolerance compared to traditional routes.

Catalytic cross-coupling reactions, particularly those employing palladium or copper catalysts, have emerged as powerful tools for the synthesis of enamides. organic-chemistry.orgacs.org These methods can involve the coupling of amides with various partners, such as vinyl halides or potassium alkenyltrifluoroborate salts. acs.org For example, a copper-catalyzed protocol has been developed for the cross-coupling of amides with acrylates, which allows for the synthesis of enamides under mild conditions at room temperature. researchgate.net This particular method was found to be acid-catalyzed and could stereoselectively produce Z-enamides from primary amides, likely due to intramolecular hydrogen bonding. acs.orgresearchgate.net

Palladium catalysis is also widely used. organic-chemistry.org A range of enol triflates can be coupled with amides, carbamates, and sulfonamides using palladium catalysts to afford enamides that may not be easily accessible through other methods. organic-chemistry.org These advanced techniques offer a direct and reliable pathway to highly functionalized enamide structures. organic-chemistry.org

The formation of an amide bond via the coupling of an activated carboxylic acid derivative (acyl unit) with an amine is a fundamental transformation in organic synthesis. fishersci.co.uk While the direct reaction between a carboxylic acid and an amine is often slow, activating the carboxylic acid as an acyl chloride or anhydride greatly enhances its electrophilicity, facilitating a rapid reaction. mychemblog.com The classic Schotten-Baumann reaction, which uses an acyl chloride and an amine in the presence of a base, is a prime example of this strategy. fishersci.co.ukmychemblog.com

In the context of modern synthesis, a wide array of coupling reagents has been developed, many originating from peptide chemistry. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and HATU are used to generate highly activated ester intermediates from carboxylic acids in situ. fishersci.co.ukmychemblog.com These intermediates then readily react with amines to form the desired amide with high yields and minimal side products. This approach is highly versatile and can be applied to the synthesis of complex molecules, including derivatives of this compound, by coupling an appropriately substituted activated acrylic acid with an amine.

Activation MethodActivating ReagentIntermediateKey Advantages
Acyl Halide FormationThionyl chloride, Oxalyl chlorideAcyl chlorideHigh reactivity, well-established
Anhydride FormationAcetic anhydrideMixed anhydrideReadily available reagents
Carbodiimide CouplingDCC, EDCO-acylisoureaHigh yields, mild conditions
Onium Salt CouplingHATU, HBTUActivated esterHigh efficiency, low racemization

This table details common methods for activating carboxylic acids for subsequent coupling with amines to form amides.

Catalytic Coupling Reactions for Enamide Construction

Wittig and Horner-Emmons Couplings for Stereoselective Enamide Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in synthetic organic chemistry for the creation of alkenes with a high degree of stereocontrol. researchgate.net This reaction involves the coupling of a stabilized phosphonate carbanion with an aldehyde or ketone. organic-chemistry.org Unlike the classic Wittig reaction which often yields Z-alkenes with unstabilized ylides, the HWE reaction typically favors the formation of E-alkenes. organic-chemistry.orgwikipedia.org This is because the phosphonate-stabilized carbanions are more nucleophilic and less basic than phosphonium ylides, and the resulting dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.orgnih.gov

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the nature of the phosphonate reagent, the base used, solvent, and reaction temperature. researchgate.net For the synthesis of Z-enamides, modifications to the standard HWE protocol are necessary. The Still-Gennari and Ando modifications, which utilize bis-(2,2,2-trifluoroethyl) phosphonates or diaryl phosphonates, respectively, are highly effective for Z-selective olefination. researchgate.net

Specifically for the synthesis of a compound like this compound, a Horner-Wadsworth-Emmons approach using (diphenylphosphono)acetamides has been shown to be effective. These reagents react with various aldehydes to stereoselectively produce the corresponding Z-α,β-unsaturated amides. researchgate.net For instance, the reaction of N,N-dibenzyl(diphenylphosphono)acetamide with benzaldehyde can achieve a Z:E selectivity as high as 94:6. researchgate.net

Table 1: Examples of Z-Selective Horner-Wadsworth-Emmons Reactions

Phosphonate ReagentAldehydeZ:E Ratio
N,N-dibenzyl(diphenylphosphono)acetamideBenzaldehyde94:6
N-benzyl(diphenylphosphono)acetamideBenzaldehyde85:15
N-benzyl(diphenylphosphono)acetamide3-Phenylpropionaldehyde87:13

Cyclization and Annulation Reactions in the Synthesis of Related Heterocycles

Enamides, such as this compound, are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds due to their dual nucleophilic and electrophilic character. nih.gov

Photosensitized Cyclizations to Pyrroles

Photochemical reactions provide a powerful and often green method for the synthesis of complex organic molecules. acs.org In the context of pyrrole (B145914) synthesis, photosensitized cyclizations of enamines and related compounds have been explored. researchgate.net A visible-light-triggered intermolecular dimerization of enamines can lead to polysubstituted pyrroles without the need for an external photocatalyst, acid, or base. researchgate.net Another approach involves the photoredox cascade cyclization of enaminones with β-ketodinitriles, using a photosensitizer like eosin Y, to produce polyfunctionalized pyrroles. acs.orgnih.gov While direct photosensitized cyclization of this compound to a pyrrole is not explicitly detailed in the provided results, the reactivity of similar enamide systems suggests its potential as a substrate in such transformations. nih.govresearchgate.net

Spiro Compound Synthesis from Pyrrole-2,3-Diones

Spiro compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and possess a wide range of biological activities. mdpi.com Their synthesis, however, can be challenging due to their three-dimensional complexity. mdpi.com 1H-Pyrrole-2,3-diones are valuable synthons for creating various heterocyclic structures, including spiro compounds. researchgate.netacgpubs.org These diones can react with nucleophiles at the C-3 and C-2 positions, leading to ring-opening and subsequent formation of new heterocyclic systems. acgpubs.org For instance, the reaction of 1H-pyrrole-2,3-diones with aromatic 1,2-diamines leads to the formation of quinoxalin-2-ones. acgpubs.org While a direct reaction of this compound with pyrrole-2,3-diones is not described, related activated alkenes are known to participate in domino reactions that can lead to spirocyclic systems. mdpi.com

[3+2] Cycloaddition and Rearrangement Pathways

The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings. uchicago.edulibretexts.org In the context of pyrrole synthesis, the reaction of electron-deficient alkenes with tosylmethyl isocyanide (TosMIC) is a well-established method. nih.gov Alkenes bearing electron-withdrawing groups such as cyano, ester, and amide functionalities are suitable substrates for this reaction. nih.gov This suggests that this compound could act as the dipolarophile in a [3+2] cycloaddition with a suitable 1,3-dipole. For example, cycloimmonium ylides, acting as 1,3-dipoles, react with fumaronitrile (a dicyano-substituted alkene) to form pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives. nih.gov

The cycloaddition of enolates with vinyl azides can also lead to interesting rearrangement pathways. The initially formed vinyl triazoline intermediates can rearrange to form α-amino amides or ene-γ-lactams, depending on the reaction conditions and substrate structure. researchgate.net

Table 2: Examples of Electron-Withdrawing Groups on Alkenes for [3+2] Cycloaddition with TosMIC

Electron-Withdrawing GroupResulting Heterocycle
EsterSubstituted Pyrrole
AmideSubstituted Pyrrole
KetoneSubstituted Pyrrole
NitroSubstituted Pyrrole
CyanoSubstituted Pyrrole
ArylSubstituted Pyrrole
Reformatsky Reaction with Cyano-Substituted Propenamides

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to produce a β-hydroxy ester. iitk.ac.inorganicreactions.orglibretexts.org The key intermediate is a zinc enolate, which is less reactive than lithium enolates or Grignard reagents, allowing for good functional group tolerance. libretexts.orgwikipedia.org The reaction can be extended to other carbonyl and cyano-containing compounds. For instance, Reformatsky enolates can react with nitriles in what is known as the Blaise reaction. wikipedia.org Given that the organozinc reagents used in the Reformatsky reaction are compatible with amides, it is plausible that a cyano-substituted propenamide could serve as a substrate. iitk.ac.in The reaction would likely proceed via nucleophilic attack of the zinc enolate on the electrophilic β-carbon of the propenamide, or potentially at the cyano group, leading to more complex heterocyclic structures after subsequent cyclization steps.

Reactivity and Mechanistic Studies of 2z 3 Cyano 2 Phenylprop 2 Enamide Systems

Fundamental Reactivity Patterns of (2Z)-3-Cyano-2-phenylprop-2-enamide Scaffolds

The inherent electronic properties of the this compound scaffold, characterized by an electron-deficient π-system, dictate its fundamental reactivity. This electron deficiency renders the β-carbon of the double bond susceptible to nucleophilic attack, while the conjugated system as a whole can participate in various pericyclic reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-deficient nature of the double bond in acrylamide (B121943) derivatives makes them excellent dienophiles or dipolarophiles in these transformations.

Enamides can participate in [4+2] and [2+2] cycloaddition reactions. researchgate.netnih.gov For instance, they can undergo inverse electron-demand Diels-Alder reactions. nih.gov The nitrile group, although generally a poor dienophile, can participate in intramolecular Diels-Alder reactions under certain conditions. mit.edu Furthermore, formal [3+2] cycloaddition reactions involving enamides have been reported, leading to the synthesis of five-membered rings. researchgate.net For example, a Rh(III)-catalyzed [3+2] cycloaddition between cyclopropenones and aldehydes has been developed for the synthesis of furanones. nih.gov

The reactivity of azides in [3+2] cycloaddition reactions is influenced by their electronic properties. Phenyl azide, for example, is characterized as a moderate electrophile and nucleophile, which can limit its reactivity with certain ethylenes. rsc.org The success of these cycloaddition reactions often depends on the nature of the substituents on both the enamide and the reacting partner.

Michael Addition Pathways

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, including this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the activated alkene. wikipedia.orgmasterorganicchemistry.com A wide variety of nucleophiles, including carbanions (such as enolates from ketones, malonates, and β-ketoesters), amines, and thiols, can be employed as Michael donors. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds in three steps:

Formation of the nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the enamide. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The product of a Michael addition to an α,β-unsaturated carbonyl compound is a 1,5-dicarbonyl compound or a related structure with a 1,5-relationship between functional groups. masterorganicchemistry.com Asymmetric Michael additions, which control the stereochemistry of the newly formed chiral center, have been developed using chiral catalysts. buchler-gmbh.com

Heterocycle Synthesis Routes via Intramolecular and Intermolecular Reactions

The this compound scaffold is a valuable precursor for the synthesis of a wide array of heterocyclic compounds through both intramolecular and intermolecular reaction pathways. researchgate.net The presence of the cyano and amide functionalities, in conjunction with the reactive double bond, provides multiple points for cyclization.

For example, 2-cyanopropenoyl chlorides, which are closely related to the title compound, react with various bidentate nucleophiles to form heterocycles such as quinazolinones, pyridopyrimidines, and benzothiazepines. researchgate.net Subsequent intramolecular cyclization of the resulting amides can lead to the formation of benzoxazinones, quinazolinones, oxadiazoles, and benzoxazoles. researchgate.net

The reaction of acrylamide derivatives with nitrogen nucleophiles is a common strategy for constructing nitrogen-containing heterocycles. researchgate.net For instance, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide with hydroxylamine, hydrazine, and guanidine (B92328) yields isoxazole, pyrazole (B372694), and pyrimidine (B1678525) derivatives, respectively. researchgate.net Furthermore, bridgehead nitrogen heterocycles like thiazolo[3,2-a]pyrimidines and tetrazolo[1,5-a]pyrimidines can be synthesized from similar precursors. researchgate.net The synthesis of pyrazole and thiophene (B33073) derivatives through heterocyclization reactions of arylhydrazonocyclohexan-1,3-diones has also been reported. nih.gov

Metal-Catalyzed Transformations Involving Enamide Substrates

Transition metal catalysis has emerged as a powerful tool for the functionalization of otherwise unreactive C-H bonds, and enamides have proven to be excellent substrates in these transformations. rsc.org The ability to direct the catalytic reaction to a specific site on the molecule has opened up new avenues for the synthesis of complex and highly functionalized molecules.

Carbometalation and Cross-Coupling Reactions

Carbometalation and cross-coupling reactions are fundamental processes in organic synthesis for forming carbon-carbon bonds. Enamides, including systems like this compound, can participate in these reactions through the activation of their unsaturated C=C bond or associated C-H bonds.

Nickel-Catalyzed Cyanofunctionalization of Unsaturated Systems

Nickel catalysis is effective for the functionalization of unsaturated systems. While direct cyanofunctionalization of this compound is not extensively documented, related transformations on other unsaturated substrates illustrate the potential of this methodology. For instance, nickel-catalyzed cyanoesterification of 1,2-dienes (allenes) demonstrates the addition of a cyano group and an ester group across a C=C double bond. oup.com This reaction proceeds by adding a cyanoformate ester across the allene (B1206475) in the presence of a nickel/phosphine catalyst, potentially involving an oxidative addition of the C-CN bond at higher temperatures to form thermodynamically favored products. oup.com This highlights a pathway for introducing cyano groups into unsaturated molecules, a reaction class relevant to the synthesis and modification of cyano-substituted enamides.

Table 2: Nickel-Catalyzed Cyanoesterification of Allenes This table illustrates the principle of nickel-catalyzed cyanofunctionalization on related unsaturated systems.

Allene Substrate Reagent Catalyst System Product Type Yield (%) Reference
1,1-Dimethylallene Methyl Cyanoformate Ni(cod)₂ / PMe₂Ph β-Cyano-α-methylenealkanoate 85 oup.com
Cyclohexylallene Methyl Cyanoformate Ni(cod)₂ / PMe₂Ph β-Cyano-α-methylenealkanoate 78 oup.com
Phenylallene Ethyl Chloroformate / TMSCN Ni(cod)₂ / dppp α-Cyanomethyl-α,β-unsaturated carboxylate 71 oup.com
Palladium-Catalyzed Carbostannylation of Alkynes

Palladium-catalyzed carbostannylation involves the addition of an organostannane across an alkyne, forming a new C-C bond and a C-Sn bond simultaneously. This reaction is a powerful method for synthesizing highly functionalized alkenylstannanes, which are versatile intermediates for subsequent cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed carbostannylation of alkynes begins with the oxidative addition of the carbon-tin bond of the organostannane to a Pd(0) complex. researchgate.net This is followed by the insertion of the alkyne into the resulting Pd(II) intermediate. The final step is a reductive elimination that yields the alkenylstannane product and regenerates the Pd(0) catalyst. researchgate.net In some cases, particularly with diimine ligands, a dimerization-carbostannylation pathway can occur, where two alkyne molecules insert into the C-Sn bond. oup.comresearchgate.net

Table 3: Palladium-Catalyzed Carbostannylation of Alkynes This table provides general examples of the carbostannylation reaction.

Alkyne Organostannane Catalyst Product Yield (%) Reference
Ethyl propiolate Tributyl(phenylethynyl)stannane PdCl₂(PPh₃)₂ (E)-Ethyl 2-(tributylstannyl)-5-phenylpent-2-en-4-ynoate 94 researchgate.net
1-Octyne Tributyl(vinyl)stannane Pd(PPh₃)₄ (E)-5-(Tributylstannyl)deca-1,5-diene 85 researchgate.net
Phenylacetylene Allyltributylstannane PdCl₂(PPh₃)₂ (E)-Tributyl(2-phenylpenta-1,4-dien-1-yl)stannane 98 researchgate.net

Theoretical and Computational Investigations of Reaction Mechanisms

To gain deeper insight into the complex reaction pathways of transition metal-catalyzed reactions involving enamides, theoretical and computational methods are indispensable. These studies help to elucidate transient intermediates and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organometallic catalysis. For reactions involving enamides, DFT calculations can map out the potential energy surfaces of different possible reaction pathways. For example, in the context of Rh(I)-catalyzed hydrogenation of enamides, DFT studies have been used to model the entire catalytic cycle. oup.com These calculations have identified key intermediates, such as rhodium-dihydride and rhodium-alkyl-hydride species, and have determined the energy barriers for crucial steps like dihydrogen activation and migratory insertion. oup.com Such studies have shown that for a model enamide system, the migratory insertion step is the turnover-limiting step of the catalytic cycle. oup.com Furthermore, DFT calculations have been instrumental in understanding the role of ligands and substrate-catalyst interactions, such as hydrogen bonding between the ligand and the enamide's carbonyl group, in controlling both reactivity and enantioselectivity in asymmetric transformations.

Table 4: Computed Energy Barriers for Key Steps in Rh(I)-Catalyzed Enamide Hydrogenation (Model System) Data is for the model system [Rh(PH₃)₂(α-acetamidoacrylonitrile)]⁺ and illustrates the application of DFT.

Elementary Step Pathway Calculated Barrier (kcal/mol) Reference
H₂ Activation Isomeric Path 1 9.8 oup.com
H₂ Activation Isomeric Path 2 11.2 oup.com
Migratory Insertion From Dihydride 1 12.5 oup.com
Migratory Insertion From Dihydride 2 20.1 oup.com
Reductive Elimination From Alkyl Hydride 1.9 oup.com

Analysis of Transition States: HOMO and SOMO Contributions

A detailed analysis of the electronic structure of transition states is crucial for understanding chemical reactivity and selectivity. This analysis often involves examining the interactions between frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, in many transition metal-catalyzed reactions, particularly those involving open-shell species or radical pathways, the Singly Occupied Molecular Orbital (SOMO) plays a critical role.

Molecular Dynamics Simulations for Conformational and Reaction Pathway Analysis

Currently, there is no specific information available in the search results regarding molecular dynamics (MD) simulations performed directly on the this compound system. MD simulations are a powerful computational tool used to understand the time-dependent behavior of molecules, including conformational changes and the dynamics of interaction with other molecules. Such studies would typically provide insights into the flexibility of the molecule, preferred conformations in different solvent environments, and the energy landscapes of its various structural arrangements. For similar α,β-unsaturated cyanoacetamide derivatives, MD simulations have been used to evaluate the stability of ligand-protein interactions by analyzing parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) over time. nih.gov However, data specific to this compound is not available.

Computational Verification of Enantio- and Diastereoselectivity

There is no specific information available in the search results concerning the computational verification of enantio- and diastereoselectivity for reactions involving this compound. Computational studies in this area, often employing methods like Density Functional Theory (DFT), are critical for understanding and predicting the stereochemical outcomes of chemical reactions. These investigations typically involve calculating the transition state energies for different reaction pathways leading to various stereoisomers. The relative energy barriers of these transition states allow for the prediction of which enantiomer or diastereomer will be preferentially formed. While computational studies have been conducted to elucidate reaction mechanisms and selectivity for other molecules with structural similarities mdpi.com, such analyses for this compound have not been reported in the provided search results.

Derivatives and Structural Modifications of 2z 3 Cyano 2 Phenylprop 2 Enamide

Design Principles for Analogues and Homologues

The rational design of analogues and homologues of (2Z)-3-cyano-2-phenylprop-2-enamide is guided by established principles of medicinal chemistry, focusing on the influence of substituents on the molecule's electronic landscape and the critical role of stereochemistry.

The electronic properties and reactivity of this compound derivatives are significantly influenced by the nature and position of substituents on the aryl ring. These substituents can alter the electron density distribution across the molecule, thereby affecting its interactions with biological targets.

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the molecule's reactivity. For instance, in a study of 2-[(R-phenyl)amine]-1,4-naphthalenediones, a related class of compounds, the half-wave potential values, a measure of redox properties, were found to vary linearly with the Hammett constants of the substituents. nih.gov This indicates a clear electronic communication between the substituent and the reactive core of the molecule. Theoretical calculations have further shown that the degree of conjugation of a nitrogen lone pair with a quinone system is dependent on the position and electronic effect of the substituent on the aniline (B41778) ring. nih.gov

In the context of heteroaryl derivatives, the position of nitrogen atoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in the ortho position can enhance electron donation and weaken electron withdrawal by induction. rsc.org This principle is crucial in the design of heteroaryl propenamides with specific electronic characteristics. The table below illustrates the effect of various substituents on the electronic properties of a pyrrole (B145914) ring, a common heteroaryl motif.

Table 1: Influence of Substituents on the Electronic Properties of a Pyrrole Ring

Substituent (X) Property
NO2 Electron-withdrawing
CN Electron-withdrawing
Br Electron-withdrawing
Cl Electron-withdrawing
F Electron-withdrawing
SH Electron-donating
OH Electron-donating

This data is based on quantum-chemical calculations performed on C-substituted mono-derivatives of pyrrole and other five-membered N-heterocycles. rsc.org

The reactivity of these compounds can be harnessed for various chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups.

Stereochemistry plays a pivotal role in the biological activity of 3-cyano-2-phenylprop-2-enamide derivatives. The (Z) and (E) isomers, arising from the geometry around the C=C double bond, can exhibit significantly different biological profiles.

The synthesis of these isomers often requires stereoselective methods to obtain the desired configuration. For example, the reaction of diethyl 3-cyanoallylphosphonate with N-tosylsulfonylimines has been shown to produce diethyl 3-cyanobuta-1,3-dienylphosphonates with a specific (1E,3Z) configuration. rsc.org The crystal structure of derivatives often confirms the isomeric configuration, as seen in the case of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, where the E configuration of the double bond was confirmed. nih.gov

The biological importance of stereochemistry is well-documented. In a study of nature-inspired 3-Br-acivicin derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake might be responsible for the enhanced biological effect. nih.govresearchgate.net Similarly, in a series of heteroaryl analogues of AMPA, the potent agonist activity was found to reside exclusively in the (S)-enantiomer, while the (R)-enantiomer was inactive. nih.gov This highlights that specific stereoisomers are often required for effective interaction with biological targets. nih.govresearchgate.net Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient enzyme binding and inhibition. nih.govresearchgate.net

Classes of Investigated Derivatives

Research into derivatives of this compound has explored a variety of structural modifications, leading to the investigation of several distinct classes of compounds.

A significant area of investigation involves the modification of the phenyl ring, either by introducing various substituents or by replacing it entirely with other aryl or heteroaryl systems. scispace.comnih.gov These changes can dramatically alter the compound's biological activity.

For instance, in a series of aniline-substituted enaminones, para-substituted analogs were synthesized to quantify the electronic and lipophilic requirements for anticonvulsant activity. nih.gov The 4-cyano analogs were highly active, while meta-substitution limited activity due to steric factors. nih.gov Similarly, bromo and iodo substituents produced active para-substituted analogs but were inactive in the meta position. nih.gov

The replacement of the phenyl ring with a heteroaryl moiety has also been a fruitful strategy. Heteroaryl sulfonamides are recognized as important structural motifs in medicinal and agrochemical industries. rsc.org The synthesis of heteroaryl analogues of AMPA, a neurotransmitter receptor agonist, revealed that the presence of a heteroatom in the 2-position of the heteroaryl 5-substituent greatly facilitates agonist activity. nih.gov A quantitative structure-activity relationship (QSAR) analysis of these analogues showed a correlation between receptor affinity and the electrostatic potential near the nitrogen atom at the "ortho" position of the heterocyclic substituent. nih.gov

The table below presents examples of substituted aryl and heteroaryl propenamides and their reported activities.

Table 2: Examples of Substituted Aryl and Heteroaryl Propenamides and their Biological Context

Compound Name Ring System Substitution Reported Context/Activity
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide. nih.gov Phenyl 4-(dimethylamino) Organic dye with push-pull characteristics. nih.gov
(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide. nih.gov Phenyl 3,4,5-trihydroxy Investigated for biological activities. nih.gov
(2e)-2-Cyano-3-[3-(1h-Pyrazol-4-Yl)phenyl]prop-2-Enamide. nih.gov Phenyl 3-(1H-pyrazol-4-yl) Chemical intermediate. nih.gov

Modification of the amide nitrogen with various substituents represents another key strategy in the diversification of the this compound scaffold. These N-substituted analogues have been explored for a range of biological activities.

The synthesis of N-aryl substituted azacycles has been achieved using aluminum-amide complexes, demonstrating a versatile method for creating these derivatives. rsc.org In the context of anticonvulsant activity, a series of cinnamamide (B152044) derivatives with N-substitutions have been investigated. nih.gov The N-(3-aryl-2-propenoyl)amido moiety has been proposed as a pharmacophore for these properties. nih.gov For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide has shown promising anticonvulsant activity in various animal models. nih.govresearchgate.net

The synthesis of 2-cyanoacrylamide derivatives tethered to an imidazopyridine core, where the amide is part of a larger heterocyclic system, has led to the discovery of potent TAK1 inhibitors. nih.gov One such derivative exhibited an IC50 of 27 nM and demonstrated a reversible covalent bonding mechanism. nih.gov

The table below provides examples of N-substituted analogues and their associated research focus.

Table 3: Examples of Amide Nitrogen-Substituted Analogues

Compound Name N-Substituent Research Focus
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide. nih.govresearchgate.net 2-Hydroxypropyl Anticonvulsant activity. nih.govresearchgate.net
N-Aryl substituted five- and six-membered azacycles. rsc.org Aryl Synthetic methodology. rsc.org
2-(3H-1,2,4-Triazol-3-yl)isoindoline-1,3-dione. researchgate.net 3H-1,2,4-Triazol-3-yl (as part of an isoindoline-1,3-dione) Anticonvulsant activity. researchgate.net

The incorporation of the this compound core into fused-ring and spiro-cyclic systems represents a more complex level of structural modification. These derivatives often exhibit unique three-dimensional shapes and have been investigated for various applications.

The synthesis of fused-ring systems can be achieved through various cyclization reactions. For example, novel cyclodimerization reactions of 2-cyano-3-phenylprop-2-enamide (B99647) have been reported. reading.ac.uk The development of benzofused heteroaryl amide derivatives of thienopyridines has been pursued for their potential as therapeutic agents. google.com

Spiro-cyclic compounds, characterized by two rings sharing a single atom, have also been synthesized from related starting materials. While direct spiro-cyclic derivatives of the title compound are less commonly reported, the synthesis of spiro compounds from related pyrrolidine-2,5-dione structures has been described. mdpi.com The development of new chemo-, regio-, and stereoselective reactions is crucial for accessing these complex molecular architectures. nih.gov

Structure-Activity Relationships (SAR) in Functional Studies

Importance of the Cyanide Moiety in Biological Interactions

The cyanide (-CN) group within the this compound framework is a critical determinant of its biological activity. Research has demonstrated that this moiety is indispensable for the cytotoxic effects observed in this class of compounds.

In a key study, the replacement of the cyanide group in (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile with a carboxylic acid group to form (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylic acid and (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylic acid resulted in a complete loss of cytotoxic activity. nih.gov This finding unequivocally highlights the essential role of the cyanide moiety in the pharmacophore. The high electrophilicity of the cyanide group is thought to be a key factor in its biological function, potentially through interactions with biological nucleophiles within target cells.

The conjugated system formed by the phenyl rings, the double bond, and the cyano group creates a unique electronic environment that is crucial for the molecule's activity. The cyanide group, being a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule, which is essential for its interaction with biological targets.

Table 1: Comparison of Cytotoxic Activity of Acrylonitrile (B1666552) vs. Acrylic Acid Derivatives

Compound Name Core Moiety Average GI₅₀ (µM) Biological Activity
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile Acrylonitrile Active (Selective for MCF-7) Cytotoxic
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylic acid Acrylic Acid Inactive Non-cytotoxic

Role of Aromatic and Aliphatic Substituents on Biological Response

The nature and position of substituents on the aromatic rings of the this compound scaffold play a significant role in modulating the biological response. Modifications to these rings have been extensively studied to enhance potency and selectivity.

Research on (Z)-2,3-diphenylacrylonitrile analogs has shown that the electronic properties of the substituents on the phenyl rings are crucial for their cytotoxic activity. nih.gov Generally, the presence of electron-donating groups at the para-position of one of the phenyl rings was found to be favorable for improved cytotoxic activity against human cancer cell lines. nih.gov Conversely, the introduction of electron-withdrawing groups at the same position often leads to a decrease in activity compared to the unsubstituted parent compound. nih.gov

For instance, a derivative with a hydroxyl group at the para-position of a phenyl ring demonstrated significant cytotoxic activity. In one study, a compound with this feature was the most active in inhibiting the growth of A549, SK-OV-3, SK-MEL-2, and HCT15 cancer cell lines, with IC₅₀ values of 0.57, 0.14, 0.65, and 0.34 mg/mL, respectively. nih.gov

Furthermore, the substitution pattern on the phenyl ring attached to the cyano-bearing carbon has been shown to be critical. The lead compound, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, was initially developed as a selective inhibitor of the oestrogen receptor-positive MCF-7 human breast cancer cell line. nih.gov However, further modifications led to the discovery of derivatives with broad-spectrum cytotoxicity. nih.gov

Replacing the 4-nitrophenyl group with an indole (B1671886) moiety, as seen in (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile, resulted in a significant increase in broad-spectrum cytotoxicity, with an average GI₅₀ value of 0.53 µM. nih.gov This represents a 32-fold increase in potency compared to the lead compound. nih.gov Other indolyl-substituted acrylonitriles also displayed potent cytotoxic activities. nih.gov

The effect of halogen substituents has also been systematically investigated. In a series of 3-(4-halogen-phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives, compounds with a para-substituted halogen on the phenyl ring exhibited considerable antiproliferative activity against several human cancer cell lines. nih.gov For example, the derivative with a 4-chloro substituent (5h) showed a potent IC₅₀ value of 0.41 µM against the AGS cancer cell line. nih.gov

Table 2: Influence of Aromatic Substituents on Cytotoxic Activity

Compound Name Substituent on Phenyl Ring A Substituent on Phenyl Ring B Cancer Cell Line IC₅₀ (µM)
(Z)-3-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 3,4,5-trimethoxy 4-fluoro AGS 0.75
(Z)-3-(4-Bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 3,4,5-trimethoxy 4-bromo AGS 0.68
(Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 3,4,5-trimethoxy 4-chloro AGS 0.41

Table 3: List of Chemical Compounds

Compound Name
This compound
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylic acid
(Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylic acid
(Z)-2,3-diphenylacrylonitrile
(Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile
(Z)-3-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
(Z)-3-(4-Bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
(Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

Analytical and Spectroscopic Characterization Methods in Research on 2z 3 Cyano 2 Phenylprop 2 Enamide

Mass Spectrometry (MS) Techniques

No specific mass spectrometry data, such as mass-to-charge ratios (m/z) from techniques like electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS), could be found for this compound.

Infrared (IR) Spectroscopy

No IR spectra or tables of characteristic absorption frequencies (e.g., for C≡N, C=O, C=C, N-H bonds) for (2Z)-3-Cyano-2-phenylprop-2-enamide were available.

X-ray Crystallography for Solid-State Structural Elucidation

A search for single-crystal X-ray diffraction data yielded no results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths or angles for the solid state is not available.

Predicted Spectroscopic and Structural Parameters

While predictive methods for parameters like collision cross section exist, applying them without existing experimental data for validation would be purely theoretical and fall outside the scope of reporting established research findings. No specific predicted values for this compound were found in the literature.

Due to the absence of this fundamental data, the requested article cannot be generated.

Future Directions and Emerging Research Avenues for 2z 3 Cyano 2 Phenylprop 2 Enamide

Development of Novel and Sustainable Synthetic Strategies

The primary route to synthesizing (2Z)-3-Cyano-2-phenylprop-2-enamide is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde (benzaldehyde) and a compound with an active methylene (B1212753) group (2-cyanoacetamide). While effective, future research is focused on developing more sustainable and efficient versions of this synthesis.

Green chemistry principles are at the forefront of this effort, aiming to reduce energy consumption and utilize environmentally benign chemicals. mdpi.com One promising approach involves catalyst-free and water-mediated Knoevenagel condensations, which have been explored to minimize waste and avoid harsh reaction conditions. rsc.org Another innovative strategy employs photo-activated carbon dots derived from biomass, such as 5-hydroxymethylfurfural, as photocatalysts in an aqueous medium, eliminating the need for traditional acid or base catalysts. mdpi.com These carbon dot catalysts are reusable, underscoring their potential for industrial-scale applications. mdpi.com

Research into novel catalytic systems is also a key focus. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Examples include:

Nitrided ITQ-2 zeolite : This delaminated zeolite has proven to be a highly active and recyclable catalyst for the Knoevenagel condensation, especially with bulky aromatic aldehydes. rsc.org

Nitrogen-doped carbon catalysts : Derived from renewable sources like chitosan, these materials offer a sustainable option for catalyzing the reaction. google.com

Nanocatalysts : While demonstrated for other reactions, the use of reusable magnetic nanoparticles, such as nickel cobalt ferrite (B1171679) (NiCoFe2O4), represents a promising solvent-free synthetic strategy that could be adapted for cyanocinnamide synthesis. oiccpress.com

These advancements aim to make the production of this compound and its derivatives more economically viable and environmentally friendly.

Table 1: Comparison of Emerging Synthetic Strategies for Knoevenagel Condensation

Method Catalyst Key Advantages
Water-mediated Synthesis None Environmentally benign (uses water as solvent), catalyst-free, simplified purification. rsc.org
Photocatalysis Photo-activated Carbon Dots Sustainable (derived from biomass), operates under mild conditions (light-activated), reusable. mdpi.com
Heterogeneous Catalysis Nitrided ITQ-2 Zeolite High activity, recyclable, suitable for bulky substrates. rsc.org

Advanced Mechanistic Insights via Multiscale Modeling and Quantum Chemical Methods

A deep understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational design and application. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for achieving these insights.

Future research will increasingly leverage DFT to investigate the Knoevenagel condensation reaction used to synthesize the compound. Such theoretical analyses can elucidate the reaction mechanism and the free energy profile. rsc.org For instance, studies have shown that, contrary to general assumptions, the rate-determining step in some base-catalyzed Knoevenagel condensations is the departure of the hydroxide (B78521) ion from an intermediate, not the initial carbon-carbon bond formation. rsc.org Computational studies can also explain the enhanced catalytic activity of specific catalysts, such as the increased basicity of aniline (B41778) groups embedded within a Metal-Organic Framework (MOF) like IRMOF-3, or the superior performance of Lewis acids like GaCl3 over traditional base catalysts. rsc.orgacs.org

Beyond the synthesis, quantum chemical calculations are essential for understanding the intrinsic properties of the molecule itself. These methods are used to:

Optimize molecular geometry. researchgate.net

Calculate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for predicting reactivity and suitability for electronic applications. chemrxiv.orgmdpi.com

Analyze charge distribution and identify chemically active sites through Molecular Electrostatic Potential (MEP) maps. researchgate.net

Predict spectroscopic signatures (e.g., FTIR, NMR) to aid in experimental characterization. researchgate.net

A study on related 2-cyanoarylacrylamide derivatives has already used these techniques to investigate how different substituents can tune the electronic properties and the equilibrium between amide-iminol tautomers, which influences their fluorescence. nih.gov Applying these advanced modeling techniques specifically to this compound will enable precise control over its properties for targeted applications.

Table 2: Application of Quantum Chemical Methods in this compound Research

Computational Method Research Application Insights Gained
Density Functional Theory (DFT) Reaction Mechanism Analysis Elucidation of rate-determining steps, transition state energies, and catalyst-substrate interactions in the Knoevenagel condensation. rsc.orgacs.org
DFT/Molecular Orbital Theory Electronic Property Calculation Determination of HOMO-LUMO energy gaps, charge distribution, and molecular orbital shapes to predict reactivity and optical properties. chemrxiv.orgmdpi.com
Time-Dependent DFT (TD-DFT) Spectroscopic Prediction Calculation of UV-Vis absorption spectra and elucidation of electronic transitions. researchgate.net

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Investigation of charge delocalization, hyperconjugative interactions, and the stability of different molecular conformations. researchgate.net |

Exploration of New Biological Targets and Mechanisms of Action in Disease Research

The α-cyanocinnamide scaffold is a recognized pharmacophore with potential applications in drug discovery. A significant future direction for this compound is the systematic exploration of its biological activity and the identification of novel protein targets.

One of the most notable findings for this class of molecules is their activity as inhibitors of farnesyltransferase. nih.gov This enzyme is crucial for the post-translational modification of the Ras protein, which is implicated in many forms of cancer. The alpha-cyanocinnamide derivatives represent a nonpeptidic, non-sulfhydryl class of inhibitors that act competitively with the Ras protein. nih.gov This establishes a clear avenue for investigating this compound as a potential anticancer agent by targeting the Ras signaling pathway.

Furthermore, research on structurally related cinnamamide (B152044) derivatives has revealed other promising therapeutic activities. For example, S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide has demonstrated significant anticonvulsant activity in various animal models of epilepsy, suggesting that the cinnamamide core may be valuable for treating neurological disorders. nih.gov This opens up the possibility that this compound could be screened for activity against central nervous system targets.

Emerging strategies will involve screening the compound against a wide array of biological targets, including kinases, proteases, and metabolic enzymes, to uncover new mechanisms of action. The electrophilic nature of the α,β-unsaturated system suggests it may act as a covalent inhibitor, forming a stable bond with nucleophilic residues (like cysteine) in a protein's active site. capes.gov.brresearchgate.net

Table 3: Biological Activities of Related Cinnamide Derivatives and Future Research Targets

Compound/Class Known Biological Target/Activity Potential Therapeutic Area for this compound
Alpha-cyanocinnamide derivatives Farnesyltransferase Inhibition Oncology (e.g., Ras-driven cancers) nih.gov
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide Anticonvulsant Activity Neurology (e.g., Epilepsy) nih.gov
Cyanoacrylamide Inhibitors RSK2 Kinase Inhibition (via covalent docking) Oncology, Inflammatory Diseases bohrium.com

| General Covalent Modifiers | Keap1 Inhibition (designed computationally) | Neurodegenerative Diseases (via Nrf2 activation) chemrxiv.org |

Innovations in Material Science Applications and Functional Device Integration

The molecular structure of this compound, featuring a conjugated π-system with electron-accepting cyano and amide groups, makes it an intriguing candidate for applications in material science. Future research is expected to focus on harnessing these properties for the development of advanced functional materials and devices.

Derivatives of this compound exhibit a "push-pull" or Donor-π-Acceptor (D-π-A) architecture, which is known to give rise to significant nonlinear optical (NLO) properties. nih.gov One such derivative, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, has been identified as a material with potential applications in:

Organic Light-Emitting Devices (OLEDs) nih.gov

Dye Lasers nih.gov

Fluorescent Sensors and Logic Memory nih.gov

The inherent fluorescence of 2-cyanoarylacrylamide derivatives further supports their use in optical applications. nih.gov The ability to tune their electronic and optical properties by modifying substituents on the phenyl ring provides a pathway to custom-design materials for specific functions. nih.gov

Future work will involve integrating this compound or its optimized derivatives into functional devices. This could include using them as an emissive or electron-transporting layer in OLEDs, as the active component in chemical sensors where binding of an analyte modulates the fluorescence, or as a component in NLO materials for optical communications. Another avenue of exploration is the potential for polymerization. The reactive double bond could potentially be used to create novel polymers with unique optical and electronic properties for broader material science applications.

Table 4: Potential Material Science Applications for this compound

Application Area Enabling Structural Feature Research Objective
Organic Electronics (OLEDs) Conjugated π-system, Donor-π-Acceptor characteristics Develop as an emissive layer or electron-transport material. nih.gov
Nonlinear Optics (NLO) Asymmetric charge distribution (Push-Pull system) Create materials for frequency doubling or optical switching. nih.gov
Fluorescent Sensors Intrinsic fluorescence, sensitivity to environment Design chemosensors where analyte binding alters fluorescence output. nih.govnih.gov

| Polymer Science | Polymerizable C=C double bond | Synthesize novel polymers with tailored optical or conductive properties. |

Integration of Computational Drug Design and Virtual Screening for Lead Optimization

The advancement of this compound from a chemical entity to a viable lead compound for drug discovery will heavily rely on computational methods. Virtual screening and computer-aided drug design (CADD) are resource-saving techniques that can rapidly evaluate and optimize molecular structures for desired biological activity. researchgate.net

The future of research in this area involves a systematic computational workflow:

Target Identification and Validation: Based on the biological explorations outlined in section 7.3, key protein targets like farnesyltransferase or specific kinases will be selected.

Virtual Library Generation: A large, diverse library of analogs of this compound will be computationally generated by modifying its core structure with different functional groups.

Virtual Screening and Docking: This library will be screened in silico against the three-dimensional structure of the protein target. Given the electrophilic nature of the α-cyanocinnamide core, covalent docking methods like DOCKovalent are particularly relevant. bohrium.comnih.gov This technique can predict which analogs will form a stable covalent bond with a nucleophilic residue in the target's binding site, often leading to enhanced potency and selectivity. capes.gov.brexlibrisgroup.com Prospective screens using this approach have successfully identified novel cyanoacrylamide inhibitors for kinases like RSK2. bohrium.com

Lead Optimization: The top-ranked compounds from the virtual screen are then synthesized and tested experimentally. The results are used to refine the computational models (e.g., Quantitative Structure-Activity Relationship - QSAR models) and guide the next round of design, creating a feedback loop that efficiently optimizes for potency, selectivity, and favorable pharmacokinetic properties. capes.gov.br

This integrated computational and experimental approach accelerates the discovery process, minimizes the number of compounds that need to be synthesized, and increases the probability of developing a successful drug candidate from the this compound scaffold.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-3-Cyano-2-phenylprop-2-enamide, and how can reaction conditions be optimized?

  • Answer : A common approach involves condensation reactions between cyanoacetic acid derivatives and substituted phenyl precursors under controlled acidic or basic conditions. For example, outlines a method for synthesizing structurally similar cyanoacetamides using condensation agents (e.g., DCC or EDC) to activate carboxylic acids. Optimization typically includes adjusting reaction temperature (e.g., 40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the condensing agent. Monitoring via TLC or HPLC is critical to track intermediate formation and minimize side reactions like hydrolysis of the cyano group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Answer :

  • NMR : The Z-configuration of the double bond can be confirmed via 1H^1H-NMR coupling constants (J1012HzJ \approx 10–12 \, \text{Hz}) between the α,β-unsaturated protons. The cyano group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield (δ ~7.5–8.5 ppm for aromatic protons) .
  • IR : A sharp peak near ~2200 cm1^{-1} confirms the C≡N stretch, while amide C=O appears at ~1650–1700 cm1^{-1} .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+^+) and fragments consistent with cleavage at the enamide bond .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound, and what refinement challenges arise?

  • Answer : Single-crystal X-ray diffraction is definitive for assigning the Z-configuration and planar geometry of the enamide moiety. Programs like SHELXL ( ) refine hydrogen atom positions using restraints, while ORTEP-3 ( ) visualizes thermal ellipsoids to assess disorder. Challenges include:

  • Twinned crystals : Use the WinGX suite ( ) for data integration and scaling.
  • Hydrogen bonding : Graph-set analysis ( ) identifies motifs (e.g., R22_2^2(8) dimers) that stabilize the crystal lattice. For example, the cyano group may form weak C–H···N interactions with phenyl rings, requiring high-resolution data (<1.0 Å) for accurate modeling .

Q. How can researchers address contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?

  • Answer : Discrepancies often arise from solvation effects, transition-state approximations, or neglected non-covalent interactions. Mitigation strategies include:

  • Solvent-correction models : Apply COSMO-RS to DFT calculations to account for solvent polarity’s impact on reaction pathways.
  • Experimental validation : Use kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic assumptions. emphasizes iterative hypothesis testing, where contradictory data prompt re-evaluation of computational parameters (e.g., basis sets, dispersion corrections) .

Q. What role does the cyano group play in modulating the solid-state hydrogen-bonding network of this compound?

  • Answer : The cyano group acts as a hydrogen-bond acceptor, forming C–H···N interactions with adjacent phenyl or amide protons. In and , similar enamide derivatives exhibit layered packing stabilized by these interactions. Graph-set analysis ( ) quantifies motifs like chains (C(6)) or rings (R22_2^2(8)), which influence solubility and melting behavior. Variable-temperature XRD can further probe thermal expansion anisotropy linked to these networks .

Methodological Notes

  • Synthetic protocols should include inert atmosphere techniques (N2_2/Ar) to prevent oxidation of the enamide double bond.
  • Crystallographic data must be deposited in the Cambridge Structural Database (CSD) for peer validation.
  • Contradiction resolution ( ) requires transparency in reporting raw data and computational inputs to enable reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.